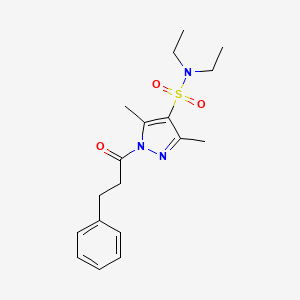

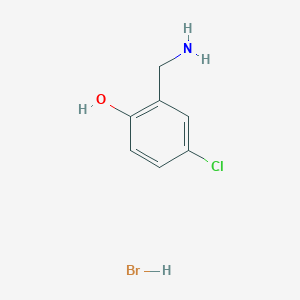

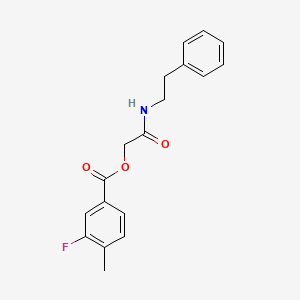

![molecular formula C17H17NO5S B2861240 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 866042-86-6](/img/structure/B2861240.png)

3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, coumarinyl hydrazide was reacted with carbon disulfide in the presence of ethanolic solution of KOH under reflux conditions to afford corresponding 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Scientific Research Applications

Synthesis and Antimicrobial Applications

- The compound has been utilized in the synthesis of new heterocyclic compounds, notably for antimicrobial applications. Studies have shown the successful synthesis of novel derivatives bearing a sulfonamide moiety, which exhibit promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Catalytic Applications

- It has been used as a catalyst in the preparation of specific compounds like ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This demonstrates its potential in facilitating chemical reactions under specific conditions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Chemical Properties and Reactions

- Research has also focused on understanding its chemical properties and reactions. For instance, the condensation of related carbamate compounds with various reagents has been studied, providing insights into the synthesis and behavior of these compounds under different conditions (Velikorodov & Imasheva, 2008); (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).

Environmentally Benign Synthesis

- There has been a focus on developing environmentally benign protocols for the synthesis of medicinally relevant compounds using this chemical. This includes the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes under ambient conditions, demonstrating its utility in sustainable chemistry (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Drug Synthesis and Modification

- It's also involved in the synthesis of drugs and their derivatives. For example, its use in the improved synthesis of anti-prostate cancer drug bicalutamide has been documented, showcasing its relevance in pharmaceutical applications (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).

Sensor Development

- The compound is also a key element in the development of chemosensors, particularly for detecting specific ions like Cu2+ and H2PO4−. This demonstrates its application in analytical chemistry and environmental monitoring (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-yl N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-12-6-8-13(9-7-12)24(20,21)18-17(19)23-16-10-11-22-15-5-3-2-4-14(15)16/h2-9,16H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQDCXBFQJDPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCOC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

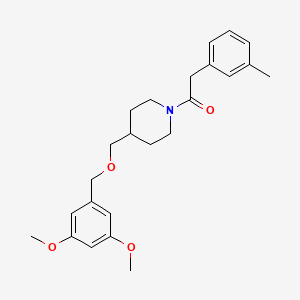

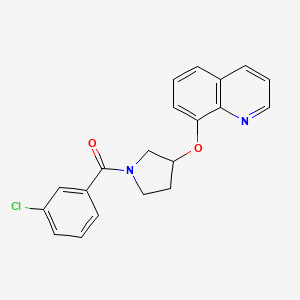

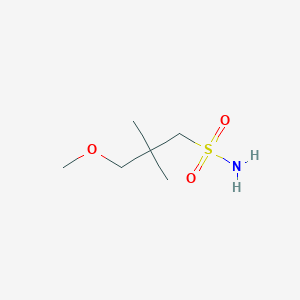

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)

![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)